1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole
Description
1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole is a chemical compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of 1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole makes it a compound of interest for researchers and industry professionals alike.
Properties
IUPAC Name |
1-ethyl-2-[(2-methylphenoxy)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-3-19-15-10-6-5-9-14(15)18-17(19)12-20-16-11-7-4-8-13(16)2/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXXKPJBRAPHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by alkylation. One common method involves the reaction of o-phenylenediamine with o-tolualdehyde in the presence of an acid catalyst to form the benzimidazole core. This intermediate is then alkylated with ethyl bromide under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of 1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound to its reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, aryl halides, base catalysts.
Major Products Formed:
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated or arylated benzimidazole derivatives.
Scientific Research Applications
1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of parasitic infections.
Industry: Utilized in the development of corrosion inhibitors and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases.
Comparison with Similar Compounds
Comparison with Other Benzimidazole Derivatives: 1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole shares structural similarities with other benzimidazole derivatives but has unique properties that set it apart:
Similar Compounds: 1-Allyl-2-o-tolyloxymethyl-1H-benzoimidazole, 2-o-Tolyloxymethyl-1H-benzoimidazole.
Biological Activity
1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole is a benzoimidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests a variety of interactions with biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole is with a molecular weight of 250.33 g/mol. Its structure consists of a benzoimidazole core substituted with an ethyl group and an o-tolyloxymethyl group, which may influence its lipophilicity and receptor binding capabilities.
Research indicates that benzoimidazole derivatives, including 1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole, interact with various biological receptors and enzymes. The following points summarize its proposed mechanisms:
- Receptor Binding : Similar compounds have shown high affinity for multiple receptors, suggesting that this compound may modulate receptor activity through competitive inhibition or allosteric modulation.
- Biochemical Pathways : The compound likely affects several biochemical pathways, including those involved in apoptosis and cell proliferation, which are critical in cancer biology .
- Enzyme Inhibition : It may act as an enzyme inhibitor, impacting pathways related to inflammation and cancer progression.
Antiproliferative Activity
In vitro studies have demonstrated that 1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of MDA-MB-231 breast cancer cells with an IC50 value comparable to established chemotherapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It displayed notable inhibition against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) indicating potent antibacterial properties .
Antifungal Activity
Preliminary antifungal assays revealed moderate activity against Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have explored the therapeutic potential of benzoimidazole derivatives similar to 1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole:
- Breast Cancer Treatment : A study demonstrated that a related benzoimidazole compound significantly inhibited tumor growth in xenograft models of breast cancer, supporting its development as a novel anticancer agent.
- Infection Control : Clinical evaluations indicated that formulations containing benzoimidazole derivatives effectively managed skin infections caused by resistant bacterial strains.
- Fungal Infections : Research highlighted the efficacy of these compounds in treating systemic fungal infections in immunocompromised patients, showcasing their broad-spectrum antimicrobial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
